molecular formula C15H12N2O3 B14947958 4-Methoxy-6-nitro-2-phenyl-1H-indole

4-Methoxy-6-nitro-2-phenyl-1H-indole

Cat. No.: B14947958
M. Wt: 268.27 g/mol
InChI Key: JRZBPXIKNOXZPI-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitro-2-phenyl-1H-indole is a synthetic indole derivative of interest to medicinal chemistry and biochemical research. While analytical data for this specific compound is limited, its core structure is closely related to known bioactive molecules. The 2-phenyl-1H-indole scaffold is recognized as a promising pharmacophore in the development of inhibitors for lipoxygenase (ALOX) enzymes . Specifically, substituted 2-arylindoles have been investigated for their potential as substrate-selective inhibitors of the linoleate oxygenase activity of ALOX15, a mammalian lipoxygenase implicated in inflammatory processes and cancer pathogenesis . The presence of both a methoxy and a nitro substituent on the indole ring may allow researchers to fine-tune the compound's electronic properties, binding affinity, and selectivity, making it a valuable tool for studying allosteric regulation of enzyme activity and the role of specific lipid metabolites in disease models . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the identity, purity, and stability of the compound for their specific applications.

Properties

IUPAC Name

4-methoxy-6-nitro-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-15-8-11(17(18)19)7-14-12(15)9-13(16-14)10-5-3-2-4-6-10/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZBPXIKNOXZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=C(N2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-6-nitro-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The introduction of the methoxy and nitro groups can be achieved through subsequent substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-Methoxy-6-nitro-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst. Common reagents and conditions for these reactions include acids, bases, and catalysts like palladium. Major products formed from these reactions include amino derivatives and substituted indoles.

Scientific Research Applications

4-Methoxy-6-nitro-2-phenyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-nitro-2-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Effects

4-Methoxy-7-nitro-1H-indole (CAS 175913-27-6)
  • Structure : Differs from the target compound in the position of the nitro group (7 vs. 6) and lacks the 2-phenyl substituent.
  • This positional variation may influence reactivity in electrophilic substitution reactions or binding affinity in biological systems .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
  • Structure : Features a 5-fluoro substituent and a 2-carboxamide group linked to a benzoylphenyl moiety.
  • Comparison: The carboxamide group introduces hydrogen-bonding capability, contrasting with the nitro group’s electron-withdrawing nature.
  • Spectral Data : Key $ ^1H $-NMR signals include δ 12.33 (NHCO) and 9.25 (H-1 indole), distinct from the target compound’s expected aromatic proton shifts .

Substituent-Driven Physicochemical Properties

4-Methoxy-3-(4-methoxybenzyl)-1H-indole (3y)
  • Structure : Contains a 4-methoxybenzyl group at position 3 and a methoxy group at position 3.
  • Impact : The benzyl group increases lipophilicity (Log P ~3.59 estimated), similar to the phenyl group in the target compound. However, the absence of a nitro group reduces polarity, enhancing membrane permeability .
  • Spectral Data : $ ^13C $-NMR signals at δ 157.6 (methoxy) and 138.1 (aromatic carbons) highlight electronic effects comparable to the target compound’s methoxy and nitro substituents .
Ethyl 5-methoxyindole-2-carboxylate
  • Structure : An ester at position 2 and methoxy at position 4.
  • Comparison : The ester group introduces hydrolytic instability under basic conditions, unlike the nitro group’s robustness. This compound’s Log P (~2.8 estimated) is lower than the target’s due to reduced aromatic bulk .

Physicochemical and Spectral Data Comparison

Compound Molecular Weight Key Substituents Melting Point (°C) $ ^1H $-NMR Features (δ ppm) Log P (Estimated)
4-Methoxy-6-nitro-2-phenyl-1H-indole 284.27 4-OCH$3$, 6-NO$2$, 2-Ph Not reported Aromatic protons: ~7.5–8.5 ~3.8
4-Methoxy-7-nitro-1H-indole 192.17 4-OCH$3$, 7-NO$2$ Not reported Not available ~2.1
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 359.12 5-F, 2-CONH-benzophenone 249–250 12.33 (NHCO), 9.25 (H-1 indole) ~3.6
4-Methoxy-3-(4-methoxybenzyl)-1H-indole 268.13 4-OCH$3$, 3-benzyl-OCH$3$ Not reported 7.88 (NH), 3.90/3.82 (OCH$_3$) ~3.5

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